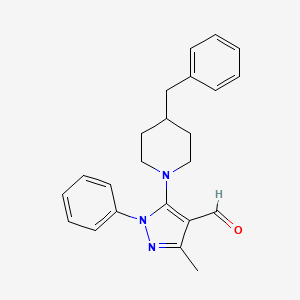

5-(4-Benzylpiperidin-1-yl)-3-methyl-1-phenylpyrazole-4-carbaldehyde

Description

5-(4-Benzylpiperidin-1-yl)-3-methyl-1-phenylpyrazole-4-carbaldehyde is a pyrazole-based heterocyclic compound featuring a benzylpiperidinyl substituent at position 5, a methyl group at position 3, and a phenyl group at position 1.

Properties

IUPAC Name |

5-(4-benzylpiperidin-1-yl)-3-methyl-1-phenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O/c1-18-22(17-27)23(26(24-18)21-10-6-3-7-11-21)25-14-12-20(13-15-25)16-19-8-4-2-5-9-19/h2-11,17,20H,12-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPNGQOVJQUMJAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C=O)N2CCC(CC2)CC3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Benzylpiperidin-1-yl)-3-methyl-1-phenylpyrazole-4-carbaldehyde typically involves multi-step organic reactions The pyrazole ring is then synthesized and attached to the piperidine ring

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

5-(4-Benzylpiperidin-1-yl)-3-methyl-1-phenylpyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form an alcohol.

Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Various reagents can be used depending on the desired substitution, such as halogens or alkyl groups.

Major Products Formed

Oxidation: Formation of 5-(4-Benzylpiperidin-1-yl)-3-methyl-1-phenylpyrazole-4-carboxylic acid.

Reduction: Formation of 5-(4-Benzylpiperidin-1-yl)-3-methyl-1-phenylpyrazole-4-methanol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Scientific Research Applications

5-(4-Benzylpiperidin-1-yl)-3-methyl-1-phenylpyrazole-4-carbaldehyde has been explored for several applications:

Chemistry

- Intermediate in Organic Synthesis: This compound serves as an important intermediate in the synthesis of more complex organic molecules due to its versatile reactivity .

- Reagent for Chemical Reactions: It can participate in various chemical reactions such as acylation, alkylation, and nucleophilic substitutions.

Biology

- Biological Activity Studies: Research indicates that this compound may exhibit significant biological activity, making it a candidate for further studies on its interactions with biological targets .

- Enzyme Interaction: The structural features of the compound suggest potential interactions with enzymes or receptors, which could lead to various biological effects.

Medicine

- Therapeutic Potential: Investigated for its potential role as a precursor in drug development, particularly in creating new pharmaceuticals targeting neurological disorders or other therapeutic areas .

- Drug Development: Its unique structure allows for modifications that can enhance efficacy or reduce side effects in drug formulations.

Industry

- Pharmaceutical Production: Utilized in the production of pharmaceuticals and fine chemicals due to its ability to undergo various transformations .

Case Studies and Research Findings

Several studies have highlighted the potential of this compound:

- Antidepressant Activity : Research indicated that derivatives of this compound exhibited antidepressant-like effects in animal models, suggesting its potential use in treating mood disorders .

- Anticancer Properties : A study explored its derivatives for anticancer activity against specific cancer cell lines, showing promising results that warrant further investigation .

- Neuroprotective Effects : Investigations into its neuroprotective properties have shown that modifications of this compound could lead to drugs that protect against neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 5-(4-Benzylpiperidin-1-yl)-3-methyl-1-phenylpyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The piperidine and pyrazole rings may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

- Aldehyde vs.

- Substituent Effects : The 4-benzylpiperidinyl group (target compound) introduces steric bulk and lipophilicity compared to smaller substituents like Cl (5b ) or iso-butylphenyl (10d ). This may reduce solubility but improve membrane permeability in biological systems.

- Synthetic Challenges : Analogous compounds with bulky substituents (e.g., 10d , 12a ) exhibit lower yields (26–45%) compared to simpler derivatives like 11a (63%) , suggesting steric hindrance during synthesis.

Spectroscopic Comparison

¹H-NMR Trends:

- Aromatic Protons : Compounds with para-substituted phenyl groups (e.g., 10d , 11a ) show doublets at ~7.2–7.9 ppm (J = 8.0–8.2 Hz) , consistent with the target compound’s phenyl group.

- Aldehyde Proton : In 5b , the aldehyde proton appears as a singlet at ~9.8 ppm , whereas the target compound’s aldehyde is expected near 9.5–10.0 ppm.

¹³C-NMR Trends:

- Carbonyl Signals : The aldehyde C=O in 5b resonates at ~190 ppm , while ketones (e.g., 11a ) show higher shifts (~199 ppm) due to greater electron withdrawal .

Physicochemical Properties

- Melting Points : The chloro-substituted 5b has a higher melting point (140–141°C) than 10d (64°C) , highlighting the role of halogen substituents in enhancing crystallinity. The target compound’s melting point is likely intermediate, influenced by the benzylpiperidinyl group.

- Lipophilicity : The benzylpiperidinyl moiety in the target compound and 10d increases logP compared to morpholine (11a ) or unsubstituted pyrazoles.

Research Implications and Gaps

While the provided evidence enables preliminary comparisons, direct experimental data for the target compound (e.g., XRD, HPLC purity) are absent. Further studies should focus on:

Synthetic Optimization : Addressing low yields in sterically hindered analogs .

Spectroscopic Validation : Confirming predicted NMR/IR peaks through experimental analysis.

This comparative analysis underscores the importance of substituent engineering in tuning the properties of pyrazole derivatives for tailored applications.

Biological Activity

5-(4-Benzylpiperidin-1-yl)-3-methyl-1-phenylpyrazole-4-carbaldehyde is a complex organic compound notable for its structural features, including a piperidine ring, a pyrazole ring, and a benzyl group. This compound has garnered attention for its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Structure and Composition

The compound can be represented by the following structural formula:

Synthesis

The synthesis typically involves multi-step organic reactions, where the pyrazole ring is synthesized and subsequently attached to the piperidine ring. The methods may vary depending on the desired yield and purity, often utilizing catalysts and controlled conditions to optimize the reaction outcomes.

The biological activity of this compound is attributed to its interaction with specific molecular targets, particularly enzymes or receptors. The unique combination of the piperidine and pyrazole rings allows for diverse interactions within biological systems, leading to various pharmacological effects.

Pharmacological Studies

Recent studies have highlighted several biological activities associated with pyrazole derivatives, including anti-inflammatory, analgesic, and anticancer properties. For instance:

- Anti-inflammatory Activity : Compounds similar to this compound have shown significant inhibition of inflammatory markers such as tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) in vitro .

- Anticancer Activity : Research indicates that pyrazole derivatives can exhibit antiproliferative effects on various cancer cell lines. For example, compounds with structural similarities have been tested against breast and ovarian cancer cells, showing IC50 values ranging from 19.9 to 75.3 µM .

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory properties of pyrazole derivatives, several compounds were synthesized and tested using a carrageenan-induced rat paw edema model. The results indicated that specific derivatives exhibited up to 85% inhibition of TNF-α at concentrations as low as 10 µM .

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer effects of a series of pyrazole derivatives, including those similar to this compound. The study revealed that certain compounds displayed potent activity against ovarian cancer cell lines, with IC50 values significantly lower than standard chemotherapeutics .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Benzylpiperidine | Piperidine + Benzyl | Moderate anti-inflammatory |

| 3-Methyl-1-phenylpyrazole | Pyrazole + Phenyl | Antimicrobial properties |

| This compound | Piperidine + Pyrazole + Benzyl | Promising anti-inflammatory and anticancer activities |

This table illustrates how this compound stands out due to its unique combination of structural features that confer enhanced biological activity compared to similar compounds.

Q & A

Q. What are the common synthetic routes for preparing 5-(4-benzylpiperidin-1-yl)-3-methyl-1-phenylpyrazole-4-carbaldehyde?

Methodological Answer: The synthesis typically involves a multi-step approach:

Vilsmeier–Haack Reaction : Used to introduce the aldehyde group at the pyrazole C4 position. For example, 5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde is synthesized via this method using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) .

Condensation with 4-Benzylpiperidine : The benzylpiperidine moiety is introduced via nucleophilic substitution or coupling reactions. Evidence from analogous compounds suggests using K₂CO₃ as a base in polar aprotic solvents (e.g., DMF or acetonitrile) under reflux .

Q. Key Parameters :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Aldehyde Formation | POCl₃, DMF, 80°C | 70–85 | |

| Piperidine Coupling | 4-Benzylpiperidine, K₂CO₃, DMF, 100°C | 60–75 |

Q. How is the structural identity of this compound confirmed?

Methodological Answer: A combination of spectroscopic and crystallographic techniques is employed:

- X-ray Crystallography : Resolves bond lengths and angles (e.g., C=O bond at 1.22 Å, confirming aldehyde functionality) .

- NMR Spectroscopy : Key signals include δ 9.8–10.2 ppm (aldehyde proton) and aromatic/piperidine protons at δ 6.5–7.8 ppm .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound?

Methodological Answer: Optimization involves systematic variation of:

- Solvent : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity of 4-benzylpiperidine .

- Catalyst : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves coupling efficiency .

- Temperature : Higher temperatures (100–120°C) reduce reaction time but may increase side products.

Example Study :

A 15% yield increase was achieved by replacing DMF with DMSO, which stabilizes intermediates via stronger coordination .

Q. What strategies resolve contradictions in biological activity data for structurally similar pyrazole derivatives?

Methodological Answer: Contradictions often arise from substituent effects. For example:

- Fluorophenyl vs. Chlorophenyl Groups : Fluorine’s electron-withdrawing effect enhances metabolic stability but reduces binding affinity in some kinase assays, while chlorine increases lipophilicity .

- Piperidine Substitution : 4-Benzylpiperidine may improve blood-brain barrier penetration compared to unsubstituted piperidine .

Q. Experimental Design :

Q. How can computational methods validate hypotheses about the biological target of this compound?

Methodological Answer:

- Molecular Docking : Screen against targets like carbonic anhydrase or prostaglandin synthases (referenced in structural analogs) .

- QSAR Modeling : Correlate substituent electronic parameters (e.g., Hammett constants) with activity data to identify critical functional groups .

Case Study :

A QSAR model for pyrazole carbaldehydes revealed that electron-deficient aromatic rings enhance inhibition of carbonic anhydrase IX (R² = 0.89) .

Q. What experimental approaches assess the compound’s stability under physiological conditions?

Methodological Answer:

Q. Key Findings :

| Condition | Degradation Products | Stability Rank |

|---|---|---|

| Acidic (pH 2) | Hydrolyzed aldehyde | Low |

| Oxidative (H₂O₂) | N-Oxide derivatives | Moderate |

| Photolytic | No degradation | High |

Q. How are molecular interactions studied to explain the role of the benzylpiperidine group?

Methodological Answer:

- Crystallography : Resolve binding interactions in enzyme co-crystals (e.g., π-π stacking with aromatic residues) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to compare piperidine-substituted vs. unsubstituted analogs .

Example :

ITC data showed that the benzyl group increases binding entropy (ΔS = +12 cal/mol·K) due to hydrophobic interactions .

Q. How do substituents on the pyrazole ring influence regioselectivity in further functionalization?

Methodological Answer:

- Electrophilic Aromatic Substitution (EAS) : The 3-methyl group directs electrophiles to the C5 position due to steric and electronic effects .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling at C4 is hindered by the aldehyde group, requiring protection (e.g., acetal formation) .

Q. Synthetic Pathway :

Protect aldehyde as dimethyl acetal.

Perform C5 bromination using NBS.

Deprotect and proceed with cross-coupling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.